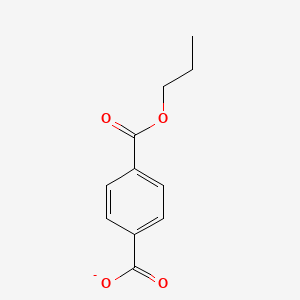
4-(Propoxycarbonyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Propoxycarbonyl)benzoate is an organic compound with the molecular formula C10H10O4 It is a derivative of benzoic acid, where the carboxyl group is esterified with propanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propoxycarbonyl)benzoate typically involves the esterification of 4-carboxybenzoic acid with propanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is generally carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Reaction Scheme: [ \text{C}_7\text{H}_5\text{COOH} + \text{C}_3\text{H}_7\text{OH} \rightarrow \text{C}_7\text{H}_5\text{COO}\text{C}_3\text{H}_7 + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the esterification process can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved efficiency. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the reaction and simplify the purification process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Propoxycarbonyl)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed back to the carboxylic acid and propanol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4); sulfonation using sulfuric acid (H2SO4); halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Hydrolysis: 4-carboxybenzoic acid and propanol.
Reduction: 4-(propoxycarbonyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-(Propoxycarbonyl)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It can be used as a building block for the synthesis of drug molecules, particularly those requiring ester functionalities.
Materials Science: It is used in the preparation of polymers and resins with specific properties.
Wirkmechanismus
The mechanism of action of 4-(Propoxycarbonyl)benzoate depends on its specific application. In organic synthesis, it acts as a reactant that undergoes various transformations to yield desired products. In pharmaceuticals, its ester functionality can be hydrolyzed in vivo to release the active drug molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzocaine: An ester of para-aminobenzoic acid, used as a local anesthetic.
Procaine: Another ester of para-aminobenzoic acid, used as a local anesthetic.
Tetracaine: A more potent ester of para-aminobenzoic acid, used in ophthalmology and dentistry.
Uniqueness
4-(Propoxycarbonyl)benzoate is unique due to its specific ester functionality, which imparts distinct chemical properties and reactivity. Unlike benzocaine, procaine, and tetracaine, which are primarily used for their anesthetic properties, this compound is more versatile in its applications, ranging from organic synthesis to materials science.
Eigenschaften
CAS-Nummer |
1818-05-9 |
|---|---|
Molekularformel |
C11H11O4- |
Molekulargewicht |
207.20 g/mol |
IUPAC-Name |
4-propoxycarbonylbenzoate |
InChI |
InChI=1S/C11H12O4/c1-2-7-15-11(14)9-5-3-8(4-6-9)10(12)13/h3-6H,2,7H2,1H3,(H,12,13)/p-1 |
InChI-Schlüssel |
XHLATTBMSGXSFT-UHFFFAOYSA-M |
Kanonische SMILES |
CCCOC(=O)C1=CC=C(C=C1)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


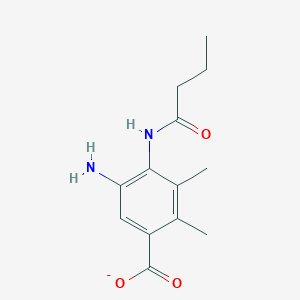


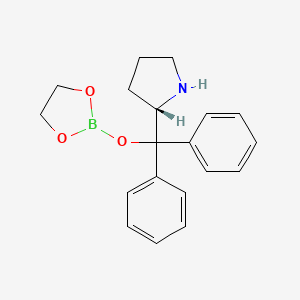
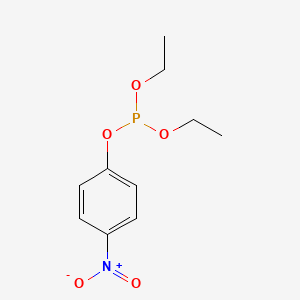
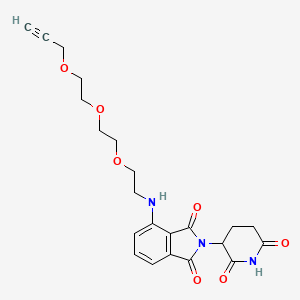

![2-ethyl-N-[4-[4-[N-(2-ethyl-6-methylphenyl)-4-[(E)-2-(4-methylphenyl)ethenyl]anilino]phenyl]phenyl]-6-methyl-N-[4-[(E)-2-(4-methylphenyl)ethenyl]phenyl]aniline](/img/structure/B14761600.png)
![(2Z)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(quinolin-8-yl)prop-2-enamide](/img/structure/B14761603.png)
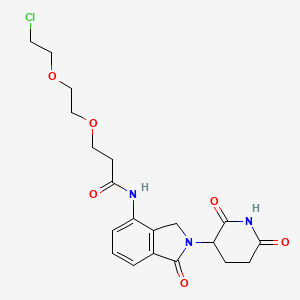


![(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-4,5-diacetyloxy-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B14761629.png)

